Mepronil (CAS 55814-41-0) is a highly specific benzanilide-class succinate dehydrogenase inhibitor (SDHI), formulated primarily as an agrochemical active ingredient for the control of Basidiomycetes such as Rhizoctonia solani. Chemically characterized as 3'-isopropoxy-o-toluanilide, the compound features a distinctive 2-methyl substitution on the aniline ring. In industrial procurement and formulation contexts, mepronil is valued for its robust physicochemical profile, including a melting point of 92 °C, a logP of 4.035, and broad stability across pH 3 to 10 . These properties make it a highly processable precursor for suspension concentrates and wettable powders, offering a reliable baseline for targeted crop protection portfolios without the extreme environmental persistence associated with heavily fluorinated analogs [1].
For buyers evaluating benzanilide SDHIs, substituting mepronil with its closest structural analog, flutolanil, introduces severe discrepancies in environmental persistence and regulatory compliance. While both compounds share an identical mode of action, flutolanil relies on a 2-trifluoromethyl group, which drastically inhibits biodegradation and results in a soil half-life of 190 to 320 days [1]. In contrast, mepronil utilizes a 2-methyl group, which provides an essential, highly accessible site for metabolic attack via hydroxylation and dealkylation. Consequently, replacing mepronil with flutolanil or broader-spectrum SDHIs sacrifices this engineered biodegradability, risking long-term soil accumulation and potential regulatory restrictions in environmentally sensitive agricultural markets.
Mepronil's structural design specifically incorporates a 2-methyl group rather than a halogenated moiety, fundamentally altering its environmental fate compared to flutolanil. While flutolanil exhibits extreme recalcitrance with soil biodegradation half-lives extending from 190 to 320 days, mepronil's methyl group serves as a primary site for metabolic attack, specifically aryl hydroxylation and dealkylation . This structural difference ensures that mepronil achieves the necessary fungicidal efficacy without functioning as a persistent organic pollutant in agricultural soils [1].
| Evidence Dimension | Soil Biodegradation and Metabolic Attack Sites |
| Target Compound Data | Mepronil: Features an oxidizable 2-methyl group facilitating rapid dealkylation and hydroxylation. |
| Comparator Or Baseline | Flutolanil: Features a recalcitrant 2-trifluoromethyl group, resulting in a soil half-life of 190–320 days. |
| Quantified Difference | Mepronil provides an active metabolic degradation pathway, preventing the >190-day soil accumulation seen with flutolanil. |
| Conditions | Aerobic soil metabolism studies and structural metabolic pathway mapping. |
Procuring mepronil allows formulators to deliver potent SDHI efficacy while mitigating the severe regulatory and environmental risks associated with highly persistent fluorinated analogs.
When targeting specific Basidiomycetes such as Rhizoctonia solani (the causal agent of rice sheath blight), mepronil demonstrates significantly higher intrinsic potency than broader-spectrum SDHIs like boscalid. In baseline sensitivity assays, mepronil exhibited EC50 values ranging from 0.005 to 0.304 µg/mL against R. solani mycelial growth [1]. In contrast, boscalid required substantially higher concentrations, with EC50 values ranging from 0.05 to 8.65 µg/mL[1]. This indicates that mepronil can achieve equivalent or superior pathogen suppression at a fraction of the active ingredient loading.
| Evidence Dimension | Mycelial Growth Inhibition (EC50) against R. solani |
| Target Compound Data | Mepronil: 0.005–0.304 µg/mL |
| Comparator Or Baseline | Boscalid: 0.05–8.65 µg/mL |
| Quantified Difference | Mepronil demonstrates up to a 10-fold to 28-fold lower EC50 range, indicating vastly superior target-specific potency. |
| Conditions | In vitro mycelial growth inhibition assays across multiple R. solani isolates. |
Buyers can formulate mepronil at lower active ingredient concentrations than boscalid to achieve targeted control of sheath blight, optimizing cost and reducing chemical load.
For industrial scale-up and multi-component formulation, the active ingredient must withstand diverse chemical environments without degrading. Mepronil is highly stable to light, heat, and air, and maintains its structural integrity in aqueous solutions across a broad pH range of 3 to 10 . It only undergoes hydrolysis under strongly alkaline conditions. This wide stability window allows mepronil to be co-formulated with a variety of surfactants, adjuvants, and other active ingredients without requiring expensive buffering agents to prevent premature degradation.
| Evidence Dimension | Aqueous pH Stability |
| Target Compound Data | Mepronil: Stable across pH 3 to 10. |
| Comparator Or Baseline | Standard ester-based or base-sensitive agrochemicals: Rapid hydrolysis outside narrow neutral pH bands. |
| Quantified Difference | Mepronil tolerates a 7-point pH window (3-10) without significant hydrolytic degradation. |
| Conditions | Aqueous solution stability testing under ambient light and heat. |
This broad pH tolerance simplifies procurement for complex formulation matrices, reducing the need for strict pH buffering and extending the shelf-life of commercial products.
Because mepronil incorporates a metabolically susceptible 2-methyl group, it is the preferred benzanilide SDHI for agricultural regions with strict regulations on persistent organic pollutants in soil. It provides the necessary Rhizoctonia control without the 190-day to 320-day soil half-life associated with flutolanil [1].
Given its exceptionally low EC50 range (0.005–0.304 µg/mL) against R. solani, mepronil is highly suited for targeted suspension concentrates aimed at rice and turf diseases. It allows formulators to displace less potent, broader-spectrum SDHIs like boscalid, achieving superior control at lower application rates [2].
Mepronil's robust stability profile across a pH range of 3 to 10 makes it an ideal candidate for complex, multi-active wettable powders and liquid concentrates. Formulators can safely combine it with slightly acidic or basic adjuvants without triggering the rapid hydrolysis seen in more sensitive fungicide classes .